5-Nitro-1,4-dihydro-2,3-quinoxalinedione

NMDA receptor glycine site antagonist structure-activity relationship

5-Nitro-1,4-dihydro-2,3-quinoxalinedione (CAS 61875-42-1, molecular formula C₈H₅N₃O₄, molecular weight 207.14 g/mol) is the monosubstituted parent member of the 1,4-dihydroquinoxaline-2,3-dione (QX) class of ionotropic glutamate receptor antagonists. Unlike its trisubstituted clinical candidate ACEA-1021 (licostinel; 5-nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione), which demonstrates high-affinity competitive antagonism at the NMDA receptor glycine co-agonist site (Kb = 5–8 nM), the unsubstituted 5-nitro parent compound exhibits substantially attenuated receptor potency and is primarily employed as a minimalist pharmacophoric probe, a synthetic intermediate for derivative libraries, or a baseline reference compound in structure-activity relationship (SAR) studies.

Molecular Formula C8H5N3O4
Molecular Weight 207.14 g/mol
Cat. No. B8402155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-1,4-dihydro-2,3-quinoxalinedione
Molecular FormulaC8H5N3O4
Molecular Weight207.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C(=O)N2
InChIInChI=1S/C8H5N3O4/c12-7-8(13)10-6-4(9-7)2-1-3-5(6)11(14)15/h1-3H,(H,9,12)(H,10,13)
InChIKeyGHERUZWEZSQAGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-1,4-dihydro-2,3-quinoxalinedione (CAS 61875-42-1): Core Scaffold Identity and Pharmacological Context


5-Nitro-1,4-dihydro-2,3-quinoxalinedione (CAS 61875-42-1, molecular formula C₈H₅N₃O₄, molecular weight 207.14 g/mol) is the monosubstituted parent member of the 1,4-dihydroquinoxaline-2,3-dione (QX) class of ionotropic glutamate receptor antagonists [1]. Unlike its trisubstituted clinical candidate ACEA-1021 (licostinel; 5-nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione), which demonstrates high-affinity competitive antagonism at the NMDA receptor glycine co-agonist site (Kb = 5–8 nM), the unsubstituted 5-nitro parent compound exhibits substantially attenuated receptor potency and is primarily employed as a minimalist pharmacophoric probe, a synthetic intermediate for derivative libraries, or a baseline reference compound in structure-activity relationship (SAR) studies [2][3].

Why 5-Nitro-1,4-dihydro-2,3-quinoxalinedione Cannot Be Replaced by Other Quinoxalinediones: Evidence of Substituent-Dependent Potency Cliffs


Within the 1,4-dihydroquinoxaline-2,3-dione chemotype, biological activity at the NMDA receptor glycine site is exquisitely sensitive to the number, nature, and position of aromatic substituents. Systematic SAR studies have demonstrated that the unsubstituted 5-nitro parent compound (designated compound 10v in the Keana et al. 1995 series) is approximately 3,000-fold less potent than its 6,7-dichloro counterpart ACEA-1021, and removal of the 5-nitro group alone from a trisubstituted QX results in an approximately 100-fold potency loss [1]. Consequently, interchanging the parent 5-nitro scaffold with a fully elaborated trisubstituted QX—or vice versa—without accounting for these steep SAR relationships will produce dramatically different pharmacological outcomes, rendering generic substitution scientifically invalid in any receptor-binding or electrophysiological experiment [2].

5-Nitro-1,4-dihydro-2,3-quinoxalinedione: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


NMDA Glycine Site Potency: 5-Nitro Parent vs. 6,7-Dichloro Derivative (ACEA-1021/Licostinel)

The 5-nitro parent compound (designated 10v) was directly compared to its 6,7-dichloro-substituted analog ACEA-1021 (compound 17a) in an electrophysiological assay using Xenopus oocytes expressing rat brain poly(A)⁺ RNA. Trisubstituted QX 17a displayed a Kb of approximately 6–8 nM at the NMDA receptor glycine site, whereas the monosubstituted 5-nitro parent 10v was approximately 3,000-fold less potent, yielding an estimated Kb in the 18–24 µM range [1]. This represents one of the steepest single-step potency cliffs documented within the QX chemotype.

NMDA receptor glycine site antagonist structure-activity relationship

Contribution of the 5-Nitro Group to Glycine Site Affinity: SAR Within the Trisubstituted QX Series

Within the same electrophysiological assay system, removal of the 5-nitro group from the trisubstituted lead 17a (ACEA-1021) to yield the 6,7-dichloro-des-nitro analogs (compounds 10a, 10b, 10z) resulted in an approximately 100-fold decrease in NMDA glycine site antagonist potency [1]. This establishes the 5-nitro moiety as a critical pharmacophoric element, contributing roughly two orders of magnitude to binding affinity. When both halogens and the nitro group are absent (i.e., the completely unsubstituted quinoxaline-2,3-dione core), potency diminishes further, consistent with additive contributions from each substituent.

structure-activity relationship pharmacophore mapping nitro group contribution

NMDA vs. Non-NMDA Selectivity Profile: Parent Scaffold vs. Trisubstituted QX Antagonists

Trisubstituted QXs containing the 5-nitro group plus halogens at positions 6 and 7 (e.g., ACEA-1021, ACEA-1031) exhibit 120–250-fold selectivity for NMDA glycine site antagonism over AMPA/kainate receptor blockade, with Kb values of 0.9–1.5 µM at non-NMDA receptors [1]. In contrast, classic quinoxalinedione non-NMDA antagonists such as CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and DNQX (6,7-dinitroquinoxaline-2,3-dione) act preferentially at AMPA and kainate receptors, with IC₅₀ values in the low micromolar range for quisqualate/kainate responses and weaker activity at the NMDA glycine site (IC₅₀ ≈ 2–5 µM for glycine displacement) [2]. The unsubstituted 5-nitro parent compound, lacking the 6,7-halogen substituents that confer NMDA-over-AMPA selectivity, is predicted to exhibit a flattened or even reversed selectivity profile relative to its trisubstituted descendants, though direct comparative selectivity data for the parent compound are not available in the published literature. This inference is supported by the observation that di- and monosubstituted QXs display progressively weaker selectivity in favor of glycine site antagonism compared to trisubstituted analogs [1].

NMDA selectivity AMPA receptor kainate receptor ionotropic glutamate receptors

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and BBB Penetration Potential

The 5-nitro parent compound (MW = 207.14 g/mol) is substantially smaller than its trisubstituted clinical analog ACEA-1021 (MW = 276.03 g/mol) and lacks the 6,7-dichloro substituents that increase both molecular volume and lipophilicity. Within the broader QX series, Cai et al. (1997) demonstrated that alkyl-substituted QXs with calculated log P values ≤0.5 tend to exhibit superior oral bioavailability in the mouse maximal electroshock (MES) model, while higher log P values correlate with reduced systemic exposure. Although explicit log P and brain penetration data for the parent 5-nitro compound are not reported in the primary literature, its lower molecular weight and the absence of halogen substituents predict a log P value significantly below that of ACEA-1021 (clog P ≈ 1.5–2.0) [1]. This physicochemical distinction has practical implications for experimental design: the parent compound, if used as a scaffold for further derivatization, offers a lighter, more polar starting point that can be elaborated with substituents selected to tune physicochemical properties for specific assay requirements, whereas pre-elaborated trisubstituted QXs represent a fixed, less flexible physicochemical profile.

physicochemical properties blood-brain barrier penetration drug-likeness logP

Synthetic Tractability and Scaffold Versatility: The 5-Nitro Parent as a SAR Expansion Hub

The 5-nitro-1,4-dihydro-2,3-quinoxalinedione scaffold is a key synthetic intermediate for the regiospecific introduction of substituents at the 6- and 7-positions, enabling the generation of diverse 5,6,7-trisubstituted QX libraries. The seminal SAR paper by Keana et al. (1995) explicitly synthesized and evaluated mono-, di-, tri-, and tetrasubstituted QXs, demonstrating that progressive substitution at positions 6 and 7 systematically increases NMDA glycine site potency from the micromolar range (parent) to the low nanomolar range (trisubstituted) [1]. The patent literature further documents the utility of the 5-nitro parent and its 6,7-dihalogenated derivatives as templates for alkyl, alkoxy, azido, and fluoro-substituted QX series [2]. Unlike pre-elaborated analogs such as ACEA-1021, which are essentially end-product antagonists, the parent compound serves as a versatile starting material for parallel synthesis and focused library production, offering procurement value specifically to groups engaged in de novo QX SAR exploration rather than end-use pharmacological studies.

synthetic intermediate derivative library scaffold diversification medicinal chemistry

5-Nitro-1,4-dihydro-2,3-quinoxalinedione: Evidence-Backed Application Scenarios for Scientific Procurement


Negative Control Compound for NMDA Glycine Site Antagonist Screening Cascades

Given its approximately 3,000-fold lower NMDA glycine site potency relative to ACEA-1021 (Kb ~6–8 nM vs. estimated Kb ~18–24 µM) [1], 5-nitro-1,4-dihydro-2,3-quinoxalinedione is ideally suited as a low-affinity negative control in radioligand displacement assays (e.g., [³H]DCKA or [³H]glycine binding) and functional electrophysiological screens. Its use as a baseline comparator allows unambiguous interpretation of potency gains conferred by 6,7-substituent elaboration, establishing a validated reference point for hit-to-lead SAR campaigns targeting the NMDA glycine co-agonist site.

Scaffold Starting Material for Focused Quinoxalinedione Library Synthesis

The parent compound provides two unsubstituted aromatic positions (C-6 and C-7) amenable to sequential halogenation, alkylation, alkoxylation, or cyclization, as documented in the foundational Keana (1995) and Cai (1997) SAR studies [1][2]. Procurement of this monosubstituted scaffold, rather than a pre-elaborated trisubstituted QX, enables medicinal chemistry teams to generate diverse compound libraries from a single starting material, exploring the full substituent space at positions 6 and 7 without the synthetic constraints imposed by pre-existing halogen or alkyl groups.

Pharmacophoric Probe for Isolating the 5-Nitro Group Contribution to Receptor Binding

The approximately 100-fold potency loss observed upon 5-nitro removal from trisubstituted QXs [1] establishes the nitro group as a key pharmacophoric element. The 5-nitro parent compound, by isolating the nitro group from confounding 6,7-substituent effects, serves as a minimalist probe for computational docking studies, QSAR model calibration, and experimental validation of nitro-arginine/lysine hydrogen-bonding interactions within the glycine binding pocket of the GluN1 subunit, supporting rational structure-based design of next-generation NMDA receptor modulators.

Baseline Reference for Selectivity Profiling Across Ionotropic Glutamate Receptor Subtypes

As the simplest member of the 5-nitro QX series, this compound provides a reference point for assessing how progressive 6,7-substitution shifts the NMDA/AMPA/kainate selectivity ratio. Although the parent compound lacks the 120–250-fold NMDA selectivity of trisubstituted QXs [1], its inclusion in parallel screening panels alongside CNQX, DNQX, and NBQX enables systematic mapping of selectivity determinants, facilitating informed selection of the optimal QX analog for experiments requiring defined NMDA vs. non-NMDA receptor discrimination.

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